molecular formula C23H33N7O5S B1671531 Gisadenafil CAS No. 334826-98-1

Gisadenafil

Número de catálogo B1671531
Número CAS: 334826-98-1
Peso molecular: 519.6 g/mol
Clave InChI: YPFZMBHKIVDSNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of Gisadenafil is C23H33N7O5S . The average molecular weight is 519.62 g/mol . The structure consists of a pyridinylpyrimidine skeleton, which is a pyridine linked to a pyrimidine .


Physical And Chemical Properties Analysis

Gisadenafil besylate is a solid substance . It has a molecular weight of 677.79 g/mol . .

Aplicaciones Científicas De Investigación

Gisadenafil, also known as UK 369003, is a potent inhibitor of phosphodiesterase 5 (PDE5) . It is more than 3000 times selective over PDEs 1-4 and 7, and 80 times selective over PDE6 . This compound is used in cyclic nucleotide research .

1. Scientific Field: Pharmacology Gisadenafil is primarily used in the field of pharmacology, specifically in the study of cyclic nucleotides .

3. Methods of Application In research settings, Gisadenafil is typically administered in vitro to cell cultures or in vivo to animal models to study its effects on PDE5 activity . The specific dosage and administration procedures would depend on the exact nature of the experiment.

4. Results or Outcomes The outcomes of using Gisadenafil in research can vary widely depending on the specific experiment. In general, as a PDE5 inhibitor, Gisadenafil would be expected to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to a variety of downstream effects .

Treatment of Prostatic Hyperplasia

  • Application Summary : Gisadenafil has been investigated for the treatment of Prostatic Hyperplasia . Prostatic hyperplasia is a common condition in older men where the prostate gland enlarges and can cause issues with urination.
  • Methods of Application : In clinical studies, Gisadenafil would typically be administered orally to patients suffering from prostatic hyperplasia .

Treatment of Overactive Urinary Bladder

  • Application Summary : Gisadenafil has also been investigated in the treatment of overactive urinary bladder .
  • Methods of Application : Similar to the treatment of prostatic hyperplasia, Gisadenafil would likely be administered orally in clinical studies involving patients with an overactive bladder .

Treatment of Erectile Dysfunction

  • Application Summary : Gisadenafil has been investigated for the treatment of erectile dysfunction .
  • Methods of Application : In clinical studies, Gisadenafil would typically be administered orally to patients suffering from erectile dysfunction .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Application Summary : Gisadenafil has been investigated for the treatment of COPD .
  • Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from COPD .

Treatment of Lower Urinary Tract Symptoms

  • Application Summary : Gisadenafil has been investigated for the treatment of Lower Urinary Tract Symptoms . These symptoms can include frequent urination, urgency, and nocturia (waking up at night to urinate).
  • Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from lower urinary tract symptoms .

Treatment of Other Diseases

  • Application Summary : Gisadenafil has been investigated for the treatment of other diseases . The specific diseases are not detailed in the sources I found.
  • Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from these other diseases .

Direcciones Futuras

Gisadenafil was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued . It was in phase II clinical trials for the treatment of several conditions, but there is no information available about future directions for this compound .

Propiedades

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZMBHKIVDSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955107
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gisadenafil

CAS RN

334826-98-1
Record name Gisadenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334826-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gisadenafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GISADENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gisadenafil
Reactant of Route 2
Gisadenafil
Reactant of Route 3
Gisadenafil
Reactant of Route 4
Gisadenafil
Reactant of Route 5
Reactant of Route 5
Gisadenafil
Reactant of Route 6
Gisadenafil

Citations

For This Compound
32
Citations
J Silva, O Polesskaya, W Knight… - Journal of …, 2012 - jneuroinflammation.biomedcentral …
… Using this approach, we found the IC 50 of gisadenafil for PDE5A to be 3.6 nM… gisadenafil for PDE1A to be 9.1 μM, an approximately 2500-fold difference in specificity. Thus, gisadenafil …
J Silva - 2013 - urresearch.rochester.edu
… (i) gisadenafil, a phosphodiesterase 5 (PDE5) inhibitor and (ii) tetrahydrobiopterin (BH4). Gisadenafil largely … Gisadenafil also restored the dilation of small (< 25μm) arterioles following …
Number of citations: 2 urresearch.rochester.edu
M Gacci, M Carini, M Salvi, A Sebastianelli, L Vignozzi… - Drugs & aging, 2014 - Springer
… gisadenafil 100 mg MR and gisadenafil 40 mg IR versus placebo were, respectively, +4.70 and +4.68. The mean improvement from baseline in IPSS for gisadenafil … for gisadenafil 25, 50…
Number of citations: 24 link.springer.com
G Sanchez Palacios, CM Schmidt, T Wichman - 2019 - digitalcommons.unmc.edu
EMBASE:(((phosphodiesterase OR pde) NEXT/1 ('v'OR'5') NEAR/5 (antagon* OR inhibit* OR block*)) OR avanafil* OR ta1790 OR'ta 1790'OR spedra OR stendra OR beminafil* OR …
Number of citations: 2 digitalcommons.unmc.edu
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - … of Chromatography A, 2022 - Elsevier
… When the 20 most intense fragment ions were extracted, some compounds were unexpectedly clustered as 7-despropyl 7-methylvardenafil and gisadenafil belonged to a cluster of the …
Number of citations: 3 www.sciencedirect.com
H Hashim, P Abrams - Expert opinion on emerging drugs, 2010 - Taylor & Francis
… study assessed the urodynamic effects of MR gisadenafil in men with LUTS (NCT00408954). … It was felt by Pfizer that although gisadenafil would meet the regulatory guidelines for the …
Number of citations: 21 www.tandfonline.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - Ms Data for Screening … - papers.ssrn.com
… side chain R3, and was closest to gisadenafil, a sildenafil analogue having no propyl 264 … clustered as 7-despropyl 7-methylvardenafil and gisadenafil belonged to a cluster of the 284 …
Number of citations: 0 papers.ssrn.com
S Gravas, JJ de la Rosette - Expert opinion on investigational …, 2013 - Taylor & Francis
Introduction: The desired goals of treatment of lower urinary tract symptoms (LUTS) due to benign prostatic hyperplasia (BPH) include sustained, clinically significant improvement in …
Number of citations: 8 www.tandfonline.com
DC Whitcomb, AS Wilson, PITTSBURGH UNIV PA - 2021 - apps.dtic.mil
… levels towards the normal serum levels (Dihydroouabain, Gisadenafil besylate, Sildenafil citrate) but did not … Both sildenafil and gisadenafil selectively target and inhibit cyclic guanosine …
Number of citations: 2 apps.dtic.mil
C De Nunzio, B Brucker, T Bschleipfer, JN Cornu… - European urology, 2021 - Elsevier
Context The role of overactive bladder (OAB) treatment in women beyond antimuscarinics has been evaluated extensively. Beta-3 agonists, botulinum toxin-A (BTX-A), and nerve …
Number of citations: 24 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.